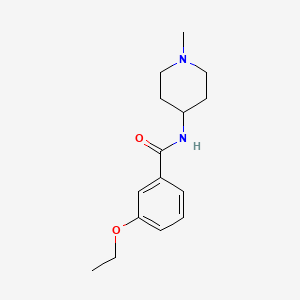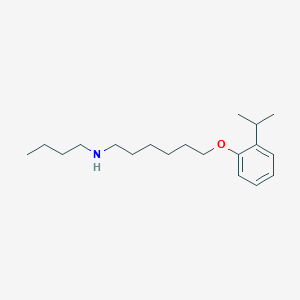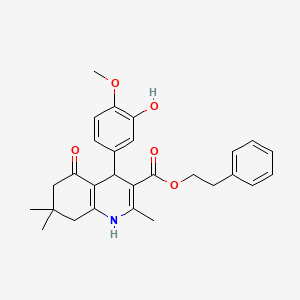
3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide, also known as GNE-1023, is a small molecule inhibitor that targets the enzyme NAMPT. This enzyme plays a critical role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which is involved in many cellular processes, including energy metabolism, DNA repair, and stress response.
Wirkmechanismus
3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide targets the enzyme NAMPT, which is involved in the biosynthesis of NAD+. By inhibiting NAMPT, 3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide reduces the levels of NAD+ in cells, leading to a decrease in energy metabolism and an increase in cellular stress. This ultimately results in cell death, particularly in cancer cells that have a high demand for NAD+.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide has been shown to have other physiological effects. For example, it has been shown to reduce inflammation in models of rheumatoid arthritis and to improve glucose tolerance in models of type 2 diabetes. These effects are likely due to the role of NAD+ in regulating immune function and glucose metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide in lab experiments is its specificity for NAMPT. This allows researchers to study the effects of NAMPT inhibition without interfering with other cellular processes. However, a limitation of 3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide is its poor solubility, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide. One area of interest is its potential use in combination with other anti-cancer agents, such as immune checkpoint inhibitors. Another area of interest is the development of more soluble analogs of 3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide that can be administered more easily in vivo. Finally, there is interest in studying the effects of NAMPT inhibition on other cellular processes, such as DNA repair and epigenetic regulation.
Synthesemethoden
The synthesis of 3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with ethoxyamine hydrochloride to form 4-chloro-3-nitrobenzamide. This compound is then reacted with 1-methyl-4-piperidinol to form 3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide. The final product is obtained by purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide has been studied extensively in preclinical models as a potential anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In addition, 3-ethoxy-N-(1-methyl-4-piperidinyl)benzamide has been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
3-ethoxy-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-14-6-4-5-12(11-14)15(18)16-13-7-9-17(2)10-8-13/h4-6,11,13H,3,7-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVKJNOOEJKELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethoxy-N-(1-methylpiperidin-4-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {5-[4-(4-morpholinyl)butanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride hydrate](/img/structure/B5207776.png)
![ethyl (3-{[1-(4-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5207782.png)

![1-allyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5207800.png)


![7-(1-methylethylidene)-3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5207823.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-5-methylbenzaldehyde](/img/structure/B5207832.png)
![1-[(5-chloro-2-thienyl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5207833.png)
![N-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5207844.png)
![4-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5207846.png)
![1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5207854.png)
![2-[1-({1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B5207860.png)
